1-(1-phenyl-1H-pyrazol-4-yl)ethanone
Description
Contextualizing Heterocyclic Scaffolds in Modern Chemical Synthesis and Design
Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from the frequent appearance of the pyrazole core in a multitude of biologically active compounds. Derivatives of pyrazole have been shown to exhibit a wide array of pharmacological activities, making them a focal point of intensive research. researchgate.net The versatility of the pyrazole nucleus allows for the synthesis of compounds with diverse therapeutic potential.
Table 1: Reported Biological Activities of Pyrazole Derivatives
| Biological Activity |
|---|
| Anti-inflammatory |
| Antimicrobial |
| Antiviral |
| Anticancer |
| Analgesic |
| Anticonvulsant |
| Antidepressant |
This table summarizes the broad spectrum of activities reported for various pyrazole-containing compounds in scientific literature.
Strategic Importance of the Ethanone (B97240) Moiety in Organic Transformations
The ethanone group (also known as an acetyl group) attached to the pyrazole ring in 1-(1-phenyl-1H-pyrazol-4-yl)ethanone is not merely a passive substituent; it is a key functional handle for a wide range of organic transformations. The carbonyl carbon of the ethanone is electrophilic, making it a target for nucleophilic attack, while the adjacent methyl protons are acidic and can be removed to form an enolate.
This reactivity allows the ethanone moiety to serve as a versatile starting point for constructing more elaborate molecules. For instance, the carbonyl group can undergo condensation reactions with hydrazines or substituted hydrazines to form hydrazones. mdpi.com It can also participate in reactions like the Claisen-Schmidt condensation to form chalcones, which are valuable intermediates for synthesizing other heterocyclic systems. jddtonline.inforesearchgate.net This strategic placement of a reactive group makes the parent molecule a valuable building block for creating libraries of new compounds for biological screening. jddtonline.info
Historical and Current Research Trajectories for Pyrazole-Based Systems
The study of pyrazoles has a rich history dating back to the 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.org One of the classical methods for synthesizing the pyrazole ring, the Knorr pyrazole synthesis, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated much later, in 1959, from watermelon seeds. wikipedia.org
Early interest in pyrazole compounds was driven by their applications as dyes and drugs. researchgate.net Contemporary research has evolved significantly, now focusing on the development of highly efficient and selective synthetic methodologies to access structurally complex and functionally diverse pyrazole derivatives. Modern synthetic strategies include:
Palladium-catalyzed cross-coupling reactions: These methods are used for the functionalization of pre-formed pyrazole rings, allowing for the introduction of various substituents. researchgate.net
1,3-Dipolar cycloadditions: This approach is a powerful tool for constructing the pyrazole ring itself with a high degree of control over the substitution pattern. nih.gov
Multi-component reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering high efficiency.
The current trajectory of pyrazole research is heavily geared towards rational drug design, where synthetic efforts are aimed at creating novel molecules that can selectively interact with specific biological targets. researchgate.net
Overview of Academic Research Challenges and Opportunities Pertaining to this compound
A primary challenge in the synthesis of substituted pyrazoles is achieving regioselectivity. benthamdirect.com The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomeric products. nih.gov Developing synthetic methods that reliably produce only the desired isomer is a significant area of ongoing research. acs.orgacs.orgmdpi.com
The compound this compound, however, represents a significant opportunity in this context. As a pre-formed, specifically substituted pyrazole, it bypasses the initial challenge of regioselectivity. Its structure is a well-defined platform for further chemical exploration. The key opportunities it presents include:
As a Versatile Building Block: The ethanone moiety provides a reliable reaction site for derivatization. Research has demonstrated the synthesis of novel pyrazole-ethanone linked compounds, starting from chalcone (B49325) intermediates, to explore new anti-inflammatory agents. jddtonline.info
Functional Group Interconversion: The ketone can be reduced to an alcohol, converted to an amine, or used in Wittig-type reactions to form alkenes, thus providing access to a wide range of other functionalities.
Scaffold for Complex Synthesis: The compound can be used as a starting material in multi-step syntheses. For example, palladium-catalyzed coupling reactions on related pyrazole systems have been used to construct ortho-substituted 1-phenyl-1H-pyrazole derivatives, which are precursors to fused heterocyclic systems. researchgate.net
The defined structure of this compound, combined with the strategic reactivity of its ethanone group, makes it a valuable tool for chemists to systematically generate new molecules with potential applications in materials science and medicinal chemistry.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-(1-phenylpyrazol-4-yl)ethanone |
| CAS Number | 3968-40-9 |
Data sourced from PubChem.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLLGMSBHKIMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 1 Phenyl 1h Pyrazol 4 Yl Ethanone and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies for the 1-phenyl-1H-pyrazole-4-yl Core
A logical retrosynthetic analysis of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone reveals two primary disconnection points: the C-N bond of the pyrazole (B372694) ring and the C-C bond connecting the phenyl group to the pyrazole nitrogen. This leads to two main strategic approaches for the synthesis of the 1-phenyl-1H-pyrazole-4-yl core.
The first strategy involves the formation of the pyrazole ring as a key step. This can be achieved through cycloaddition reactions, where the pyrazole ring is constructed from acyclic precursors. The disconnection here is typically across the N-N bond and two C-N bonds of the pyrazole ring, leading back to a hydrazine (B178648) derivative and a three-carbon component.
The second major strategy involves the formation of the phenyl-pyrazole linkage. This approach starts with a pre-formed pyrazole ring and introduces the phenyl group at the N1 position. The key disconnection is the N-phenyl bond, which points towards cross-coupling reactions as a powerful synthetic tool.
Cycloaddition Approaches for Pyrazole Ring Formation
Cycloaddition reactions are a cornerstone in the synthesis of pyrazole rings, offering a high degree of control over substitution patterns. The most common and versatile method is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile.
One of the most frequently utilized [3+2] cycloaddition strategies for pyrazole synthesis is the reaction of diazo compounds with alkynes. This method is often carried out under thermal conditions and can proceed without a catalyst, offering a green and efficient route to pyrazoles. For the synthesis of the 1-phenyl-1H-pyrazole core, a phenyl-substituted diazo compound could be reacted with a suitable alkyne bearing a precursor to the acetyl group.
Another powerful cycloaddition approach involves the reaction of nitrile imines with alkynes. rsc.org Nitrile imines, typically generated in situ from hydrazonoyl halides, readily undergo cycloaddition with a variety of alkynes to afford polysubstituted pyrazoles. The regioselectivity of this reaction is a key consideration and can often be controlled by the nature of the substituents on both the nitrile imine and the alkyne.
The following table summarizes representative cycloaddition approaches for pyrazole ring formation:
| 1,3-Dipole Source | Dipolarophile | Conditions | Product |
| Diazo compounds | Alkynes | Thermal, catalyst-free | Pyrazoles |
| Nitrile imines (from hydrazonoyl halides) | Alkynes | Base-mediated, in situ generation | Tetrasubstituted pyrazoles |
| Hydrazones | Alkynes | Rhodium-catalyzed | Substituted pyrazoles |
Palladium-Catalyzed Cross-Coupling Strategies for Phenyl-Pyrazole Linkage
Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the formation of the N-phenyl bond in 1-phenyl-1H-pyrazoles. These reactions offer a broad substrate scope and excellent functional group tolerance.
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction that can be applied to the synthesis of N-aryl pyrazoles. organic-chemistry.orgmdpi.com This reaction involves the coupling of an aryl halide or triflate with a pyrazole in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
Another important copper-catalyzed C-N coupling reaction is the Chan-Lam coupling, which utilizes aryl boronic acids as the arylating agent. mdpi.comuwindsor.ca This reaction is often carried out under milder conditions than the Buchwald-Hartwig amination and can be performed in the presence of air. mdpi.comuwindsor.ca
The following table provides an overview of common palladium-catalyzed cross-coupling reactions for the formation of the phenyl-pyrazole linkage:
| Coupling Reaction | Aryl Source | Pyrazole Source | Catalyst/Ligand System |
| Buchwald-Hartwig Amination | Aryl halides, Aryl triflates | Pyrazole | Palladium catalyst (e.g., Pd(dba)2) with phosphine ligands (e.g., tBuDavePhos) |
| Chan-Lam Coupling | Aryl boronic acids | Pyrazole | Copper catalyst (e.g., Cu(OAc)2) |
Targeted Synthesis of the Ethanone (B97240) Side Chain via Acylation and Functional Group Interconversion
The introduction of the ethanone (acetyl) group at the C4 position of the 1-phenyl-1H-pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved through direct acylation of the pyrazole core or through functional group interconversion of a pre-existing substituent at the C4 position.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic and heteroaromatic rings. The acylation of 1-phenyl-1H-pyrazole has been shown to occur selectively at the C4 position. rsc.org
The reaction of 1-phenylpyrazole (B75819) with acetic anhydride (B1165640) is a direct method for the synthesis of this compound. prepchem.com Similarly, Friedel-Crafts acylation using acyl chlorides, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, also leads to substitution at the 4-position of the pyrazole ring. However, the formation of complexes between the pyrazole and the Lewis acid can sometimes pose a challenge.
Directed Metalation and Subsequent Quenching Methodologies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
In the context of 1-phenyl-1H-pyrazole, the phenyl group itself can act as a directing group, facilitating lithiation at the ortho positions of the phenyl ring. However, for the functionalization of the pyrazole ring, a directing group on the pyrazole is necessary. While direct acylation via DoM of the C4 position of 1-phenylpyrazole has not been extensively reported, the Vilsmeier-Haack reaction offers a related and effective alternative.
The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic rings. jocpr.com 1-Phenyl-1H-pyrazoles undergo formylation at the C4 position under Vilsmeier-Haack conditions (POCl3/DMF) to yield 1-phenyl-1H-pyrazole-4-carbaldehyde. jocpr.comnih.gov This aldehyde can then be converted to the desired ethanone through reaction with an organometallic reagent, such as a methyl Grignard reagent (CH3MgBr), followed by oxidation of the resulting secondary alcohol.
Novel Synthetic Routes to this compound
Recent advances in synthetic methodology have opened up new avenues for the efficient construction of this compound and its derivatives. These novel routes often involve multi-component reactions or innovative cycloaddition strategies that allow for the rapid assembly of the target molecule from simple starting materials.
One such approach is the palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide. researchgate.net This reaction allows for the one-pot construction of the pyrazole ring with the simultaneous introduction of substituents at various positions. By carefully selecting the starting materials, this methodology could be adapted for the direct synthesis of this compound.
Furthermore, the development of new catalytic systems and the use of unconventional starting materials continue to expand the synthetic toolbox for pyrazole synthesis. For instance, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a mild and efficient route to highly substituted pyrazoles. researchgate.net The application of such novel methods to the synthesis of the target molecule holds promise for more sustainable and step-economical synthetic strategies.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of pyrazole derivatives aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govjetir.org This paradigm shift encourages the development of eco-friendly protocols that are not only sustainable but also often more efficient and cost-effective. researchgate.net
Key green strategies applicable to the synthesis of pyrazoles include:
Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives focus on using environmentally benign solvents like water, ethanol (B145695), or employing solvent-free conditions. benthamdirect.comnih.govresearchgate.net For instance, multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in water, which is a renewable and non-toxic medium. nih.govmdpi.com
Energy-Efficient Techniques: Microwave and ultrasonic irradiation have emerged as powerful tools to accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. benthamdirect.comnih.govrsc.org These methods represent a more energy-efficient approach to synthesis. jetir.org For example, the synthesis of pyrano[2,3-c]pyrazole derivatives via a four-component condensation reaction was significantly faster and higher yielding under microwave irradiation compared to conventional heating. rsc.org
Application of Recyclable Catalysts: The use of heterogeneous or reusable catalysts is a cornerstone of green synthesis. nih.gov Magnetic nanocatalysts, for example, can be easily recovered from the reaction mixture using an external magnet and reused multiple times, reducing waste and catalyst cost. researchgate.netnih.gov
Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry as they combine multiple starting materials in a single step to form a complex product, thereby increasing efficiency and atom economy while reducing the number of synthetic steps and purification processes. nih.govmdpi.comias.ac.in
These principles are summarized in the table below, highlighting their advantages in the context of pyrazole synthesis.
| Green Chemistry Principle | Application in Pyrazole Synthesis | Advantages |
| Green Solvents | Use of water, ethanol, or solvent-free conditions. nih.govresearchgate.net | Reduces toxicity and environmental pollution. |
| Energy Efficiency | Microwave and ultrasound-assisted synthesis. benthamdirect.comnih.gov | Shorter reaction times, higher yields, reduced energy consumption. |
| Recyclable Catalysts | Use of magnetic nanoparticles, solid-supported catalysts. nih.govnih.gov | Simplifies product purification, reduces catalyst waste and cost. |
| Atom Economy | Multicomponent, one-pot reactions. mdpi.comias.ac.in | Minimizes byproducts, increases overall efficiency. |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry has emerged as a transformative technology for the synthesis of organic compounds, including pyrazoles, offering significant advantages over traditional batch methods, particularly for scalable production. researchgate.netgalchimia.comnih.gov This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. galchimia.com
The key benefits of employing flow chemistry for the synthesis of this compound and its derivatives include:
Enhanced Safety and Control: Flow reactors handle only small volumes of reactants at any given time, which mitigates the risks associated with highly exothermic or hazardous reactions. researchgate.net The high surface-area-to-volume ratio allows for precise control over reaction parameters such as temperature and pressure, leading to improved reproducibility. researchgate.netnih.gov
Improved Efficiency and Yield: The precise control over reaction conditions often results in higher yields and product purity. researchgate.net Reaction times can be significantly reduced; for instance, a reaction that takes hours in a batch process might be completed in minutes under flow conditions. mdpi.com
Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. researchgate.net
Integration and Automation: Continuous flow setups can be integrated with in-line purification and analysis units, enabling a streamlined and automated synthesis process. galchimia.com
A two-stage flow synthesis of pyrazoles from acetophenones has been developed, where an enaminone intermediate is formed in the first step, followed by condensation with hydrazine to generate the pyrazole product. galchimia.com This demonstrates the potential for efficient, high-yielding, and scalable production of substituted pyrazoles like this compound. galchimia.com
| Parameter | Batch Chemistry | Flow Chemistry |
| Scalability | Challenging, often requires re-optimization. | Straightforward, by extending run time or parallelization. researchgate.net |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. researchgate.netnih.gov |
| Heat Transfer | Often inefficient, can lead to hotspots. | Highly efficient, allowing precise temperature control. researchgate.net |
| Reaction Time | Typically longer (hours to days). | Significantly shorter (seconds to minutes). mdpi.com |
| Reproducibility | Can be variable between batches. | High, due to precise control of parameters. galchimia.com |
Chemoenzymatic and Biocatalytic Pathways for Structural Assembly
Chemoenzymatic and biocatalytic methods represent a frontier in sustainable synthesis, leveraging the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. manchester.ac.uk While the direct biocatalytic synthesis of this compound is not widely reported, related enzymatic transformations for constructing N-heterocycles highlight the potential of this approach.
For example, amine transaminases (ATAs) have been used for the biocatalytic synthesis of pyrazines and pyrroles. manchester.ac.uk These enzymes mediate the key amination of ketone precursors to form α-amino ketones, which can then undergo further reactions to form the heterocyclic ring. manchester.ac.uk Similarly, lipase (B570770) enzymes have been shown to effectively catalyze four-component condensation reactions to produce pyrano[2,3-c]pyrazole derivatives with remarkable yields. rsc.org A key advantage of biocatalysts is their potential for reuse over multiple cycles. rsc.org
The application of such enzymatic strategies to the synthesis of this compound could involve:
Enzymatic Condensation: A hydrolase or lyase could potentially catalyze the cyclocondensation reaction between a suitably substituted 1,3-dicarbonyl compound and phenylhydrazine.
Kinetic Resolution: For chiral derivatives, enzymes could be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure products.
These biocatalytic approaches offer the promise of high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (room temperature, neutral pH), and reduced environmental impact, aligning perfectly with the principles of green chemistry.
Stereochemical Control in Syntheses of Related Analogs
The parent compound, this compound, is achiral. However, the synthesis of chiral derivatives, where a stereocenter is introduced into the molecule (e.g., on a side chain attached to the pyrazole ring or the phenyl group), requires methods that can control the stereochemical outcome of the reaction.
Achieving stereochemical control is crucial in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. Methodologies for stereoselective synthesis of pyrazole-related compounds often involve:
Asymmetric Catalysis: Utilizing chiral catalysts (metal complexes or organocatalysts) to favor the formation of one enantiomer over the other.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction, followed by its removal.
Substrate-Controlled Diastereoselection: Where an existing stereocenter in the molecule influences the creation of a new stereocenter.
For example, the stereoselective synthesis of (Z)- and (E)-N-vinylated pyrazoles has been achieved through the addition of pyrazoles to alkynes, where the stereochemical outcome is controlled by reaction time and the amount of base used. nih.gov While this example pertains to geometric isomers, similar principles of kinetic versus thermodynamic control can be applied in stereoselective synthesis. The development of such methods is essential for creating libraries of chiral pyrazole analogs for biological screening.
Purity Assessment Methodologies for Synthetic Products
The final step in any synthetic procedure is the isolation, purification, and rigorous characterization of the product to confirm its identity and assess its purity. A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of this compound and its derivatives. ijtsrd.comslideshare.net
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for preliminary purity checks. slideshare.net
High-Performance Liquid Chromatography (HPLC): A powerful quantitative tool for determining the purity of the final compound. nih.gov Reverse-phase HPLC (RP-HPLC) is a common method for analyzing pyrazole derivatives. ijcpa.in
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the desired product. jetir.orgijtsrd.commdpi.com
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the ethanone moiety and vibrations characteristic of the pyrazole ring. ijtsrd.commdpi.com
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns, confirming the molecular formula. ijtsrd.commdpi.com
Other Methods:
Melting Point Determination: A sharp melting point range is a good indicator of the purity of a crystalline solid. jetir.orgijtsrd.com
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the expected molecular formula. nih.gov
The table below summarizes the primary techniques used for purity and structural assessment.
| Analytical Technique | Purpose | Information Provided |
| HPLC | Purity Assessment & Quantification | Retention time, peak area (% purity). ijcpa.in |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shift, coupling constants, integration (proton count), carbon skeleton. mdpi.com |
| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, C=N, N-N). ijtsrd.com |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak (M+), fragmentation pattern. mdpi.com |
| Melting Point | Purity Indication | A narrow and sharp melting range suggests high purity. jetir.org |
Chemical Reactivity and Transformation Mechanisms of 1 1 Phenyl 1h Pyrazol 4 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Phenyl and Pyrazole (B372694) Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com In 1-(1-phenyl-1H-pyrazol-4-yl)ethanone, both the phenyl and pyrazole rings can undergo such reactions, but their reactivity and the orientation of substitution are influenced by the substituents they bear.
The pyrazole ring is a five-membered aromatic heterocycle. In general, electrophilic substitution on pyrazole occurs preferentially at the C-4 position, as this position is most activated and leads to the most stable cationic intermediate. scribd.compharmdbm.com However, in the target molecule, the C-4 position is already substituted with the acetyl group. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The N-phenyl group's effect on the pyrazole ring is more complex.
Investigations into related 1-phenyl-1H-pyrazole systems show that formylation via the Vilsmeier-Haack reaction, a type of electrophilic substitution, occurs chemoselectively and regiospecifically at the C-4 position of the pyrazole ring when it is unsubstituted. nih.govresearchgate.net For this compound, further electrophilic attack on the pyrazole ring is disfavored due to the presence of the deactivating acetyl group at the only highly activated position (C-4). Therefore, electrophilic substitution is more likely to occur on the N-phenyl ring.
The reactivity of both rings is significantly modulated by the existing substituents.
On the Pyrazole Ring : The C-4 acetyl group is strongly deactivating. Its carbonyl function withdraws electron density from the pyrazole ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted pyrazole.
Substituents already present on the phenyl ring will further dictate the position of subsequent electrophilic attack. An activating group (e.g., methoxy) on the phenyl ring would enhance the rate of reaction and direct incoming electrophiles according to its own directing effects, while a deactivating group (e.g., nitro) would further decrease the ring's reactivity.
Nucleophilic Additions and Condensation Reactions Involving the Ethanone (B97240) Carbonyl
The carbonyl group of the ethanone moiety is a key site for nucleophilic attack. The carbon atom is electrophilic due to the polarization of the C=O bond, and the adjacent methyl protons (α-hydrogens) are acidic, allowing for the formation of enolates.
The α-hydrogens of the acetyl group are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a resonance-stabilized enolate anion. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. bham.ac.uk
The formation of the enolate allows this compound to participate in aldol-type transformations and Claisen-Schmidt condensations. For instance, in the presence of a base like sodium hydroxide (B78521), it can react with various aromatic aldehydes. This reaction proceeds via the enolate of the pyrazolyl ethanone attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield a pyrazole-based chalcone (B49325). mdpi.com
| Aldehyde Reactant | Base/Solvent | Temperature | Product (Chalcone) | Yield | Reference |
|---|---|---|---|---|---|
| Various carbaldehydes | NaOH / Ethanol (B145695) | 55 °C | (2E)-1-(pyrazol-4-yl)-3-arylprop-2-en-1-ones | 25-95% | mdpi.com |
| 4-(dimethylamino)benzaldehyde | NaOH / Ethanol | 55 °C | (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Low (25-48%) | mdpi.com |
| Pyridine-3-carbaldehyde | NaOH / Ethanol | 55 °C | (2E)-1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one | Low (25-48%) | mdpi.com |
The choice of base and reaction conditions is crucial for controlling enolate formation. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are often used in aprotic solvents like THF to achieve complete and irreversible conversion to the enolate, preventing side reactions. libretexts.org
The electrophilic carbonyl carbon of the ethanone group readily reacts with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, in condensation reactions. These reactions typically occur under mildly acidic conditions, which catalyze the addition by protonating the carbonyl oxygen, making the carbon more electrophilic. The initial addition product, a carbinolamine, subsequently dehydrates to form a C=N double bond.
Imine (Schiff Base) Formation : Reaction with primary amines (R-NH₂) yields imines. For example, related pyrazole-4-carbaldehydes have been shown to react with various anilines to form the corresponding N-phenylmethanimines. ekb.eg
Hydrazone Formation : Reaction with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazones. These reactions are fundamental in synthetic chemistry, for instance, in the Knorr pyrazole synthesis, which uses a hydrazine and a 1,3-dicarbonyl compound. organic-chemistry.org
These condensation reactions are important for synthesizing more complex heterocyclic systems and for creating ligands for coordination chemistry. researchgate.netmdpi.com
Oxidative and Reductive Transformations of the Ethanone and Pyrazole Moieties
The pyrazole ring is generally stable and resistant to oxidation, a characteristic of its aromaticity. pharmdbm.com However, the acetyl substituent can undergo both oxidation and reduction.
Reduction of the Ethanone Group : The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(1-phenyl-1H-pyrazol-4-yl)ethanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction under more vigorous conditions (e.g., Clemmensen or Wolff-Kishner reduction) can fully reduce the carbonyl to a methylene (B1212753) group, yielding 4-ethyl-1-phenyl-1H-pyrazole. The Grignard reaction of methylmagnesium iodide with a related 1-methyl-1H-pyrazole-4-carbaldehyde yields a secondary alcohol, which can then be dehydrated. nih.gov
Oxidation of the Ethanone Group : The acetyl group can be oxidized. A common reaction for methyl ketones is the haloform reaction, where treatment with a halogen (e.g., Br₂) in the presence of a base (e.g., NaOH) converts the methyl group into a good leaving group (CHX₃) and results in the formation of a carboxylate, in this case, 1-phenyl-1H-pyrazole-4-carboxylate.
Transformations of the Pyrazole Ring : While the pyrazole ring itself is robust, strong oxidizing agents under harsh conditions can lead to ring cleavage. Catalytic reduction can hydrogenate the pyrazole ring, leading to pyrazoline and subsequently pyrazolidine (B1218672) derivatives, although this requires forcing conditions that would also reduce the ketone. pharmdbm.com
Selective Reduction Strategies to Alcohol and Alkane Derivatives
The acetyl group of this compound is a prime target for reduction, allowing for the synthesis of corresponding alcohol and alkane derivatives, which are valuable intermediates in organic synthesis.
Reduction to Alcohol: The selective reduction of the ketone to a secondary alcohol, 1-(1-phenyl-1H-pyrazol-4-yl)ethanol, can be readily achieved using metal hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective method for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.
| Reagent | Solvent | Product | Description |
| Sodium borohydride (NaBH₄) | Methanol/Ethanol | 1-(1-phenyl-1H-pyrazol-4-yl)ethanol | A mild and selective reagent for the reduction of ketones to secondary alcohols. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | 1-(1-phenyl-1H-pyrazol-4-yl)ethanol | A more powerful reducing agent, also effective but requires anhydrous conditions and careful handling. |
Reduction to Alkane: Complete reduction of the carbonyl group to a methylene group, yielding 4-ethyl-1-phenyl-1H-pyrazole, requires more forceful conditions. The Wolff-Kishner reduction is a suitable method, especially given the stability of the pyrazole ring under strongly basic conditions. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the in-situ formation of a hydrazone by reacting the ketone with hydrazine hydrate (B1144303). pharmaguideline.com Subsequent heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol, leads to the formation of a carbanion and the evolution of nitrogen gas. wikipedia.orgpharmaguideline.com Protonation of the carbanion by the solvent yields the final alkane product. pharmaguideline.com The rate-determining step is often the deprotonation of the hydrazone by the base. wikipedia.org
| Reaction Name | Reagents | Conditions | Product | Mechanism Highlights |
| Wolff-Kishner Reduction | Hydrazine hydrate (H₂NNH₂·H₂O), Potassium hydroxide (KOH) | High temperature (e.g., 200 °C) in Diethylene glycol | 4-ethyl-1-phenyl-1H-pyrazole | Formation of a hydrazone intermediate, followed by base-catalyzed elimination of N₂ gas to form a carbanion, which is then protonated. wikipedia.orgpharmaguideline.combeilstein-journals.org |
Controlled Oxidation Pathways for Carboxylic Acid Formation
The methyl ketone functionality of this compound can be oxidized to a carboxylic acid, 1-phenyl-1H-pyrazole-4-carboxylic acid, through the haloform reaction. wikipedia.orgmasterorganicchemistry.com This reaction is specific to methyl ketones and compounds that can be oxidized to methyl ketones. wikipedia.org
The reaction is typically carried out using an excess of a halogen (iodine, bromine, or chlorine) and a strong base like sodium hydroxide. masterorganicchemistry.comyoutube.com The mechanism involves three main stages:
Enolate Formation and Halogenation: The base abstracts an acidic α-proton from the methyl group to form an enolate, which then attacks the halogen. This process is repeated two more times until the trihalomethyl ketone is formed. masterorganicchemistry.comyoutube.com Each successive halogenation increases the acidity of the remaining α-protons, driving the reaction to completion. masterorganicchemistry.com
Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone. youtube.com
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the trihalomethyl anion (-CX₃), which is a good leaving group due to the inductive stabilization provided by the three halogen atoms. youtube.com This step forms the carboxylic acid.
Acid-Base Reaction: The highly basic trihalomethyl anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the haloform (e.g., iodoform (B1672029), CHI₃). youtube.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.
When iodine is used, the formation of a yellow precipitate of iodoform (CHI₃) serves as a classic qualitative test for methyl ketones, known as the iodoform test. masterorganicchemistry.comleah4sci.com
| Reaction Name | Reagents | Key Intermediate | Product (after workup) |
| Haloform Reaction | Iodine (I₂), Sodium hydroxide (NaOH) | 1-(1-phenyl-1H-pyrazol-4-yl)-2,2,2-triiodoethanone | 1-phenyl-1H-pyrazole-4-carboxylic acid |
Transition Metal-Catalyzed Functionalizations of the Pyrazole and Phenyl Nuclei
Transition metal catalysis offers powerful tools for the functionalization of both the pyrazole and phenyl C-H bonds in this compound, enabling the construction of more complex molecular architectures.
C-H Activation and Direct Arylation/Alkenylation Reactions
Direct C-H activation is an atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds. In N-phenylpyrazole systems, the pyrazole ring can act as a directing group, facilitating the selective functionalization of the ortho-C-H bonds of the N-phenyl ring. acs.orgfigshare.com
Palladium-catalyzed reactions have been shown to be effective for this purpose. acs.orgfigshare.com The mechanism generally involves the coordination of the palladium catalyst to the N2 atom of the pyrazole ring, followed by the cleavage of a proximal ortho-C-H bond on the phenyl ring to form a five-membered palladacycle intermediate. nih.gov This intermediate can then react with various coupling partners. For instance, palladium-catalyzed ortho-hydroxylation and dehydrogenative homocoupling of N-phenylpyrazoles have been reported. acs.orgfigshare.com Similarly, ortho-acylation has been achieved using aldehydes as the acyl source in the presence of an oxidant. thieme-connect.com
While the acetyl group at the C4 position of the pyrazole is electron-withdrawing and may influence the electronic properties of the system, the directing group ability of the pyrazole nitrogen is generally robust. Direct functionalization of the pyrazole ring's C-H bonds (at C3 or C5) is more challenging but can be achieved under specific catalytic conditions, often requiring different directing groups or catalyst systems to control regioselectivity. researchgate.net
| C-H Bond Target | Catalyst System (Example) | Reaction Type | Product Type |
| Phenyl Ring (ortho) | Pd(OAc)₂ / Oxidant | Direct Arylation | 2'-(1H-pyrazol-1-yl)biphenyl derivative |
| Phenyl Ring (ortho) | Pd@kaolin / TBPB | Direct Acylation | 1-(2-acylphenyl)-1H-pyrazole derivative thieme-connect.com |
| Pyrazole Ring (C5) | Pd(OAc)₂ / Ligand | Direct Arylation | 1-phenyl-5-aryl-1H-pyrazole derivative |
Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. To apply these reactions to this compound, a precursor bearing a halide or triflate at the desired coupling position is typically required. For instance, functionalization at the C4 position would start from a 4-bromo or 4-iodo-1-phenyl-1H-pyrazole derivative, which can then be acylated to install the ethanone group, or the coupling can be performed on a pre-existing 1-(1-phenyl-4-halo-1H-pyrazol-4-yl)ethanone.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. nih.gov It is highly versatile for creating aryl-aryl or aryl-vinyl bonds. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyrazolyl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: The Heck reaction couples an organic halide or triflate with an alkene. libretexts.org It is a powerful method for forming substituted alkenes. The mechanism involves oxidative addition of Pd(0) to the pyrazolyl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the alkenylated pyrazole product.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org It typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.org The mechanism is believed to involve a palladium cycle similar to other cross-couplings and a separate copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org
| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Pyrazolyl-Br + Aryl-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Pyrazolyl-Aryl |
| Heck | Pyrazolyl-I + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Pyrazolyl-Alkenyl |
| Sonogashira | Pyrazolyl-I + Terminal Alkyne | (PPh₃)₂PdCl₂, CuI, Base (e.g., Et₃N) | Pyrazolyl-Alkynyl wikipedia.orgnih.gov |
Rearrangement Reactions and Fragmentations of the Chemical Compound
The pyrazole ring system can undergo several types of rearrangements and fragmentations, often induced by photochemical, thermal, or mass spectrometric conditions.
Rearrangement Reactions: A well-documented transformation for pyrazoles is photochemical rearrangement. Upon UV irradiation, 1-phenylpyrazoles can isomerize to yield imidazole (B134444) derivatives. acs.orgresearchgate.net This transformation is thought to proceed through a series of bicyclic intermediates, potentially involving a Dewar-type structure, leading to a scrambling of the ring atoms and subsequent aromatization to the more stable imidazole system. Other photochemical rearrangements of ketones, such as the Norrish Type fragmentation, could also be considered, potentially leading to radical intermediates and subsequent cyclization or fragmentation products. acs.orgrsc.org
Fragmentation: Mass spectrometry (MS) is a primary tool for studying molecular fragmentation. The fragmentation pattern of this compound under electron ionization (EI-MS) would be expected to show characteristic losses. A primary and highly favorable fragmentation would be the α-cleavage of the acetyl group, leading to the formation of a stable 1-phenyl-1H-pyrazol-4-yl-carbonyl cation (acylium ion) and the loss of a methyl radical. Further fragmentation of the pyrazole ring itself can occur, often involving the loss of stable neutral molecules like HCN or N₂. researchgate.net The phenyl group can also influence fragmentation pathways, potentially leading to ions characteristic of substituted benzenes. researchgate.net
| Process | Conditions | Potential Products / Fragments |
| Photochemical Rearrangement | UV Irradiation | 1-phenyl-imidazole derivatives acs.orgresearchgate.net |
| Mass Spectrometry Fragmentation | Electron Ionization | [M-CH₃]⁺ (acylium ion), fragments from loss of HCN, N₂ researchgate.net |
Mechanistic Elucidation of Novel Reactions Through Kinetic Isotope Effects and Spectroscopic Intermediates
Understanding the detailed mechanisms of the reactions involving this compound relies on a combination of kinetic studies and the detection of transient species.
Kinetic Isotope Effects (KIE): The kinetic isotope effect is a powerful tool for determining the rate-determining step of a reaction and whether a specific C-H bond is broken in that step. nih.govpkusz.edu.cn For the C-H activation reactions discussed in section 3.4.1, a primary KIE (kH/kD > 1) would be expected if the cleavage of the C-H bond on the phenyl or pyrazole ring is the rate-limiting step. researchgate.netbaranlab.org This is determined by comparing the reaction rate of the standard compound with that of an isotopically labeled analogue (e.g., one where the ortho-hydrogens on the phenyl ring are replaced with deuterium). The absence of a significant KIE would suggest that C-H cleavage occurs either before or after the rate-determining step. baranlab.org
Spectroscopic Intermediates: The direct observation of reaction intermediates provides invaluable mechanistic insight. Techniques such as in-situ NMR, IR, or UV-Vis spectroscopy can be used to monitor the progress of a reaction and identify transient species. For instance, in palladium-catalyzed C-H activation, the key palladacycle intermediate might be detectable under certain conditions using ¹H or ¹³C NMR spectroscopy. Similarly, in the oxidation or reduction of the ketone, intermediates like hemiacetals or hydrazones could potentially be observed. Mechanistic studies on pyrazole formation have successfully used such techniques to propose detailed reaction pathways. nih.govrsc.org
| Mechanistic Tool | Application Example | Information Gained |
| Kinetic Isotope Effect (KIE) | C-H arylation of the phenyl ring | Determines if C-H bond cleavage is the rate-determining step. researchgate.netbaranlab.org |
| In-situ NMR Spectroscopy | Palladium-catalyzed coupling reactions | Observation of catalyst resting states or key intermediates like palladacycles. |
| Mass Spectrometry | Analysis of reaction mixtures | Identification of intermediates and byproducts to map out reaction pathways. |
Computational and Theoretical Investigations of 1 1 Phenyl 1h Pyrazol 4 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For 1-(1-phenyl-1H-pyrazol-4-yl)ethanone, these methods reveal the distribution of electrons and energy levels, which are key determinants of its chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and ground state properties of pyrazole (B372694) derivatives. researchgate.net Using functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can accurately calculate geometric parameters. researchgate.net
For this compound, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography for similar pyrazole structures. tandfonline.comnih.gov For instance, in a related compound, 1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings was found to be 10.14(9)°, indicating a slight twist from planarity. researchgate.net This twist is a result of the balance between steric hindrance and the electronic stabilization gained from conjugation between the two aromatic systems.
Table 1: Predicted Ground State Geometrical Parameters for a Phenylpyrazole System (Illustrative) Note: This data is illustrative for a phenylpyrazole core, based on typical DFT calculation results for analogous structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 (pyrazole) | 1.35 |
| N1-C(phenyl) | 1.43 | |
| C4-C(ethanone) | 1.48 | |
| C=O (ethanone) | 1.23 | |
| Bond Angle (°) | C-N1-N2 (pyrazole) | 112.5 |
| N2-N1-C(phenyl) | 119.0 | |
| C(pyrazole)-C4-C(ethanone) | 128.5 | |
| Dihedral Angle (°) | Phenyl Ring - Pyrazole Ring | ~10-20 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations for pyrazole derivatives show that the HOMO and LUMO are often distributed across the π-conjugated system of the phenyl and pyrazole rings. jcsp.org.pknih.gov
In this compound, the HOMO is expected to be localized primarily on the phenyl and pyrazole rings, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyrazole ring and the electron-withdrawing ethanone (B97240) group, suggesting that nucleophilic attack would preferentially occur at the carbonyl carbon. nih.gov The energy gap for similar pyrazole derivatives is typically in the range of 4-5 eV, indicating a stable but reactive molecule. nih.govresearchgate.net
Table 2: Calculated FMO Properties for Pyrazole Derivatives (Illustrative) Note: Values are typical for pyrazole derivatives calculated using DFT (B3LYP) methods.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -5.3 to -6.3 | Electron-donating ability (Nucleophilicity) |
| ELUMO | -1.2 to -1.8 | Electron-accepting ability (Electrophilicity) |
| Energy Gap (ΔE) | 4.0 to 5.1 | Chemical Reactivity & Kinetic Stability |
Conformational Analysis and Potential Energy Surface Mapping
Understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
The rotation of the phenyl group relative to the pyrazole ring is a significant conformational feature. Studies on similar compounds, such as 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, have shown through X-ray crystallography that the dihedral angle between these two rings can vary, for example, between 4.90° and 16.05° in different molecules within the same crystal. nih.govnih.gov In another related molecule, 1-(5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone, these angles were found to be 11.62° and 18.17°. nih.gov These values suggest a nearly coplanar arrangement is energetically favorable, allowing for π-conjugation, but a completely planar structure is prevented by steric repulsion between hydrogen atoms on the two rings. Computational studies can map the potential energy surface for this rotation, identifying the energy minima (stable conformers) and the energy maxima (transition states), thereby quantifying the rotational barrier.
Similarly, the ethanone group's orientation relative to the pyrazole ring is critical. The planarity between the acetyl group and the pyrazole ring is often favored to maximize conjugation. In 1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group was found to be almost coplanar with the pyrazole ring, with a torsion angle of -179.35°. researchgate.net The barrier to rotation around the C4-C(ethanone) bond determines the flexibility of this substituent and its preferred orientation.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are highly valuable for assigning signals in experimental spectra, especially for complex molecules. researchgate.netnih.gov
For this compound, calculations would provide predicted chemical shifts for each unique proton and carbon atom. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Theoretical studies on various pyrazole derivatives have shown a strong correlation between calculated and experimental NMR data. tandfonline.com For example, the protons on the pyrazole ring (H3 and H5) and the phenyl ring would have distinct chemical shifts influenced by the electronic environment. The carbonyl carbon of the ethanone group would be predicted to have a characteristic downfield shift in the ¹³C NMR spectrum, typically around 195 ppm, as seen in similar structures. mdpi.commdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative) Note: These are representative values based on DFT calculations for analogous pyrazole compounds.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazole H3/H5 | ~7.7 - 8.2 | ~130 - 142 |
| Phenyl H (ortho) | ~7.7 | ~120 |
| Phenyl H (meta) | ~7.5 | ~129 |
| Phenyl H (para) | ~7.4 | ~127 |
| Ethanone CH₃ | ~2.5 | ~26 |
| Pyrazole C4 | - | ~115 |
| Ethanone C=O | - | ~196 |
| Phenyl C (ipso) | - | ~139 |
Predicted IR and UV-Vis Spectra
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. Density Functional Theory (DFT) is a commonly employed method for these predictions, offering a good balance between accuracy and computational cost. For this compound, theoretical calculations can elucidate the vibrational modes of the molecule and its electronic transitions.
The predicted IR spectrum of this compound is expected to exhibit characteristic vibrational frequencies corresponding to its functional groups. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide these frequencies. The calculated harmonic vibrational frequencies are typically scaled to better match experimental data. Key vibrational modes would include the C=O stretching of the ethanone group, C=N and C=C stretching vibrations within the pyrazole and phenyl rings, and C-H stretching and bending modes.
The UV-Vis spectrum, which provides information about the electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically involve the promotion of electrons from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). For this compound, these transitions are likely to be of the π → π* and n → π* type, involving the aromatic rings and the carbonyl group.
Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
| ~3100 | Aromatic C-H Stretch |
| ~1680 | C=O Stretch (ethanone) |
| ~1590 | C=C Stretch (phenyl ring) |
| ~1500 | C=N Stretch (pyrazole ring) |
| ~1450 | C-H Bend (methyl group) |
| ~1250 | C-N Stretch |
| ~840 | C-H Out-of-plane Bend |
Table 2: Predicted UV-Vis Absorption for this compound using TD-DFT
| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| ~250 | High | π → π |
| ~310 | Low | n → π |
Molecular Dynamics Simulations for Dynamic Behavior in Solution
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior in a solution, such as its conformational flexibility, solvation properties, and interactions with solvent molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of the system's evolution over a specific period.
In a typical MD simulation of this compound in an aqueous solution, the molecule would be placed in a periodic box filled with water molecules. The interactions between all atoms are described by a force field. The simulation would reveal how the molecule rotates and translates within the solvent, and how its conformation changes over time. Key aspects to be investigated include the rotational dynamics of the phenyl and pyrazole rings relative to each other and the interactions of the polar ethanone group with water molecules through hydrogen bonding.
The results of such simulations can provide information on the solvation shell around the molecule, the average number of hydrogen bonds formed, and the radial distribution functions of solvent molecules around specific atoms of the solute. This information is valuable for understanding the solubility and transport properties of the compound.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent | Water (e.g., TIP3P model) |
| System Size | ~5000 atoms |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Quantitative Structure-Property Relationship (QSPR) Studies on Related Analogs
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with a specific property of interest. For analogs of this compound, QSPR can be a valuable tool for predicting properties such as solubility, boiling point, and chromatographic retention times without the need for experimental measurements.
A QSPR study on phenylpyrazole analogs would involve several steps. First, a dataset of compounds with known experimental values for the property of interest is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment). Finally, a mathematical model is developed using techniques like multiple linear regression, partial least squares, or machine learning algorithms to establish a relationship between the descriptors and the property.
For instance, a QSPR model for predicting the aqueous solubility (logS) of phenylpyrazole analogs might find that descriptors related to polarity (e.g., polar surface area) and hydrophobicity (e.g., the logarithm of the octanol-water partition coefficient, logP) are significant. Such models can then be used to predict the solubility of new, unsynthesized analogs of this compound, thereby guiding the design of compounds with desired properties.
Table 4: Examples of Molecular Descriptors Used in QSPR Studies and the Properties They Can Predict
| Descriptor Category | Example Descriptor | Predicted Property |
| Constitutional | Molecular Weight | Boiling Point, Molar Volume |
| Topological | Wiener Index | Viscosity, Surface Tension |
| Geometrical | Polar Surface Area (PSA) | Aqueous Solubility, Permeability |
| Quantum-Chemical | Dipole Moment | Dielectric Constant |
| Hydrophobicity | logP | Chromatographic Retention Time |
1 1 Phenyl 1h Pyrazol 4 Yl Ethanone As a Scaffold in Medicinal Chemistry Research
Design Principles for Modulating Pyrazole-Based Scaffolds
The design of new therapeutic agents based on the 1-(1-phenyl-1H-pyrazol-4-yl)ethanone scaffold relies on the systematic modification of its core structure to optimize interactions with biological targets. Medicinal chemists utilize several design principles to guide the modulation of this and other pyrazole-based scaffolds. frontiersin.org
Strategic Functionalization of the Pyrazole (B372694) Ring
The pyrazole ring itself offers multiple sites for chemical modification, allowing for fine-tuning of the molecule's properties. The ring is an electron-rich heterocyclic system with three carbon and two nitrogen atoms, presenting distinct positions for functionalization (C3, C4, C5, and N1). mdpi.com The substitution, addition, or removal of functional groups on the pyrazole ring is a key strategy for designing biologically relevant analogs. frontiersin.orgfrontiersin.org
Key functionalization strategies include:
N1-Substitution: The phenyl group at the N1 position of the core scaffold is a primary site for modification. Introducing various substituents on this phenyl ring can significantly alter the electronic and steric properties of the entire molecule. nih.gov
C4-Substitution: The ethanone (B97240) group at the C4 position is a versatile handle for a wide array of chemical transformations, as will be discussed in the next section. Beyond this, direct modification at C4 can introduce diverse chemical functionalities. For instance, Vilsmeier-Haack reactions on related hydrazones can yield pyrazole-4-carbaldehydes, which serve as precursors for further derivatization. nih.gov
The strategic placement of different functional groups on the pyrazole ring is crucial for creating lead compounds for various therapeutic targets. nih.gov
Role of the Ethanone Moiety in Scaffold Derivatization
The ethanone group (acetyl group) at the C4 position is a particularly valuable feature of the this compound scaffold. Its carbonyl group and alpha-methyl protons are reactive sites that allow for a multitude of chemical derivatizations. This versatility is a cornerstone of its utility in building libraries of diverse compounds. researchgate.netjddtonline.info
Common derivatization approaches involving the ethanone moiety include:
Condensation Reactions: The carbonyl group can readily undergo condensation with various amines and hydrazines to form Schiff bases and hydrazones, respectively. This is a common method for introducing new aromatic or heterocyclic rings. ekb.eg
Chalcone (B49325) Synthesis: The methyl group of the ethanone can be deprotonated to react with various aldehydes, forming α,β-unsaturated ketones (chalcones). These chalcone intermediates are highly versatile and can be used to synthesize a variety of heterocyclic systems, including new pyrazoline rings. jddtonline.info
Heterocycle Formation: The ethanone group can serve as a building block for the construction of fused or appended heterocyclic rings. For example, reaction with appropriate reagents can lead to the formation of thiazolidinones or other complex ring systems. ekb.eg
The reactivity of the ethanone moiety thus provides a powerful tool for extending the core scaffold and exploring a wider chemical space.
Structure-Activity Relationship (SAR) Methodologies Applied to this compound Derivatives (excluding biological activity data, only chemical modifications)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its properties. For derivatives of this compound, SAR is explored by systematically altering the structure and observing the resulting changes. While the ultimate goal is often to improve biological activity, the focus here is on the chemical modifications themselves.
Positional Scanning of Substituents on Phenyl and Pyrazole Rings
Positional scanning is a systematic approach where a particular substituent is "walked" around the aromatic rings of the scaffold to determine the optimal position for that group. This involves synthesizing a series of analogs where, for example, a chloro, methyl, or methoxy (B1213986) group is placed at the ortho, meta, and para positions of the N1-phenyl ring. nih.gov
Table 1: Illustrative Examples of Positional Scanning Modifications
| Scaffold Position | Parent Group | Example Modifications | Rationale for Modification |
|---|---|---|---|
| N1-Phenyl Ring | -H | -Cl (ortho, meta, para) | Explore electronic effects (electron-withdrawing) and steric bulk at different positions. |
| N1-Phenyl Ring | -H | -OCH3 (ortho, meta, para) | Investigate the impact of an electron-donating group on molecular properties. |
| Pyrazole C3 | -H | -CH3 | Introduce a small, lipophilic group to probe a specific pocket. |
| Pyrazole C5 | -H | -CF3 | Add a strong electron-withdrawing and lipophilic group. |
Isosteric Replacements and Bioisosterism in Scaffold Optimization
Isosterism and bioisosterism are concepts where one atom or group of atoms is replaced by another with similar physical or chemical properties. This strategy is used to probe the importance of specific atoms or functional groups for molecular interactions, or to modify properties like solubility and metabolism without drastically changing the core structure.
In the context of the this compound scaffold, examples of isosteric replacements could include:
Carboxylic Acid Surrogates: If the ethanone moiety were to be oxidized to a carboxylic acid, this group could be replaced by bioisosteres like a tetrazole or a sulfonamide to mimic its acidic properties but with different spatial arrangements and metabolic stabilities.
Ring Equivalents: The phenyl ring at the N1 position could be replaced with other aromatic systems like pyridine or thiophene. This "ring-walking" or scaffold hopping explores how different heteroatoms and ring electronics influence the molecule's properties.
Functional Group Swaps: A hydroxyl group could be replaced by a thiol or an amine, or a nitrile group could be used as a replacement for a halogen or a methoxy group to explore different hydrogen bonding and electronic profiles.
These subtle but strategic chemical changes are essential for the iterative process of optimizing a lead compound. nih.gov
Rational Design Approaches for Library Synthesis Based on the Core Structure
Rational design combines knowledge of chemical synthesis and molecular interactions to create focused libraries of compounds with a higher probability of desired properties. nih.gov For the this compound core, this involves a multi-component synthesis approach where diversity is introduced at specific points.
A typical rational design for library synthesis might involve:
Selection of Core Building Blocks: A set of diverse phenylhydrazines (with various substituents on the phenyl ring) is selected to introduce variability at the N1 position.
Synthesis of the Pyrazole Core: These phenylhydrazines are reacted with a suitable three-carbon precursor that already contains or can be easily converted to the C4-ethanone group. The Knorr pyrazole synthesis is a classic example of such a reaction. researchgate.net
Parallel Derivatization: The resulting library of 1-(substituted-phenyl-1H-pyrazol-4-yl)ethanone compounds is then subjected to a series of parallel reactions targeting the ethanone moiety. For example, the library could be split and reacted with a panel of different aldehydes to create a diverse set of chalcone derivatives, or with a panel of amines to create various Schiff bases. ekb.eg
This combinatorial or parallel synthesis approach allows for the rapid generation of hundreds or thousands of structurally related compounds, enabling a broad exploration of the chemical space around the core scaffold. researchgate.net This strategy is highly efficient for identifying promising new chemical structures in drug discovery programs. nih.govresearchgate.net
Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Applications
The strategic design of novel therapeutic agents frequently employs advanced medicinal chemistry techniques such as Fragment-Based Drug Discovery (FBDD) and scaffold hopping. The compound this compound, with its pyrazole core, presents a valuable scaffold in these innovative drug discovery paradigms. The inherent structural and chemical characteristics of this molecule make it an attractive starting point for the development of potent and selective modulators of various biological targets.
Fragment-Based Drug Discovery is a powerful methodology in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. nih.gov These initial hits are then progressively optimized and elaborated into more potent lead compounds. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, underscoring its therapeutic relevance. nih.govnih.gov The this compound structure possesses key features desirable for a fragment, including a low molecular weight, a defined three-dimensional shape, and synthetic tractability. The ethanone substituent at the 4-position of the pyrazole ring serves as a crucial chemical handle, providing a vector for synthetic elaboration to enhance binding affinity and selectivity.
While direct and extensive literature detailing the specific use of this compound as a starting fragment in FBDD campaigns is not abundant, the broader class of pyrazole-containing fragments has been successfully utilized. For instance, the fragment-based discovery of pyrazol-4-yl urea derivatives has led to the identification of potent kinase inhibitors. This precedent highlights the potential of the pyrazole scaffold in generating high-quality lead compounds.
Scaffold hopping is another innovative strategy in drug discovery that involves the replacement of a core molecular structure (scaffold) with a different, yet functionally equivalent, one to explore new chemical space and improve drug-like properties. nih.gov The pyrazole ring system of this compound can serve as either the original scaffold to be hopped from or the novel scaffold to be hopped to. For example, researchers have successfully employed a shape-based scaffold hopping approach to convert a pyrimidine core to a pyrazole core, resulting in inhibitors with improved physicochemical properties. nih.gov This demonstrates the utility of the pyrazole moiety as a bioisosteric replacement for other heterocyclic systems in the quest for optimized therapeutic agents.
The versatility of the this compound scaffold is further exemplified by its role as a synthetic intermediate for a diverse array of more complex molecules with varied biological activities. The pyrazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. orientjchem.orgglobalresearchonline.net
Below is a table summarizing the key attributes of the this compound scaffold for FBDD and scaffold hopping applications, along with illustrative examples of how the broader pyrazole scaffold has been employed in drug discovery.
| Drug Discovery Strategy | Key Attributes of this compound Scaffold | Illustrative Research Findings for Pyrazole Scaffolds | Target Class |
| Fragment-Based Drug Discovery (FBDD) | Low molecular weight, Defined 3D structure, Synthetic handle (ethanone group) for fragment evolution. | Discovery of pyrazol-4-yl urea derivatives as potent kinase inhibitors. | Kinases |
| Scaffold Hopping | Bioisosteric replacement for other heterocycles, Potential for improved physicochemical properties. | Conversion of a pyrimidine core to a pyrazole core to develop selective kinase inhibitors. nih.gov | Kinases |
| Lead Optimization | Amenable to chemical modification at multiple positions to enhance potency and selectivity. | Synthesis of various substituted pyrazoles with demonstrated anti-inflammatory and anticancer activities. orientjchem.org | Various Enzymes and Receptors |
Potential Applications of 1 1 Phenyl 1h Pyrazol 4 Yl Ethanone in Advanced Materials Science Research
Integration into Optoelectronic Materials
The inherent photophysical properties of the pyrazole (B372694) nucleus make its derivatives, including those based on 1-(1-phenyl-1H-pyrazol-4-yl)ethanone, promising candidates for optoelectronic applications. The conjugated π-system of the pyrazole ring can be readily extended and modified to influence light absorption and emission properties, making these materials suitable for devices like Organic Light-Emitting Diodes (OLEDs) and solar cells.
The pyrazole ring is a versatile component in the design of chromophores. As an aromatic heterocycle, it can participate in extended π-conjugation, which is fundamental for light absorption and emission in organic materials. The two nitrogen atoms within the ring influence its electronic nature; one nitrogen atom is pyrrole-like (an electron donor) and the other is pyridine-like (an electron acceptor). This electronic arrangement allows the pyrazole moiety to act as either an electron-donating or electron-withdrawing group, depending on its substitution and the electronic character of adjacent functional groups.
This versatility is crucial for creating molecules with intramolecular charge transfer (ICT) characteristics, which are often responsible for strong absorption and efficient fluorescence. For instance, in phenyl-decorated pyrazoloquinolines, fluorescence is attributed to a photoinduced charge transfer process occurring between the phenyl substituent and the pyrazoloquinoline core. nih.gov By modifying the substituents on the phenyl and pyrazole rings of a scaffold like this compound, researchers can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning directly impacts the wavelengths of light absorbed and emitted, allowing for the rational design of materials for specific parts of the electromagnetic spectrum. nih.govmdpi.com
The tunability of pyrazole derivatives makes them highly attractive for use in OLEDs and organic solar cells. In OLEDs, materials containing pyrazole units can function as emitters, hosts, or charge-transporting layers. Research has demonstrated that pyrazolo[3,4-b]quinoline derivatives can be employed as emitters in OLED devices, producing bright bluish-green light. nih.gov The performance of these devices is directly linked to the molecular structure of the pyrazole derivative, which dictates properties such as emission wavelength, brightness, and current efficiency. nih.gov
In the realm of organic photovoltaics, pyrazole derivatives have been investigated as components of the active layer in bulk heterojunction (BHJ) solar cells. nih.gov A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has been successfully synthesized and used in heterojunction devices that exhibit promising photovoltaic properties. cambridge.org These devices demonstrate the potential of pyrazole-based materials to contribute to efficient light harvesting and charge separation, which are critical processes for solar energy conversion. cambridge.org The acetyl group in this compound provides a reactive site for synthesizing more complex derivatives tailored for these applications.
| Device Type | Pyrazole Derivative | Key Performance Metrics |
| OLED | 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) | Emission: 506 nm (Bluish-Green) Max. Brightness: ~1436.0 cd/m² Current Efficiency: up to 1.26 cd/A nih.gov |
| Solar Cell | APPQ / n-Si Heterojunction | Open-Circuit Voltage (Voc): 0.62 V Short-Circuit Current (Jsc): 5.1 x 10⁻⁴ A/cm² Max. Output Power: 0.247 mW/cm² cambridge.org |
Polymer Chemistry and Polymerizable Monomers Derived from the Compound
Incorporating the this compound moiety into polymer chains can impart unique thermal, optical, and chemical properties to the resulting materials. This requires the chemical modification of the parent compound to create polymerizable monomers.
The acetyl group of this compound is a key functional handle for conversion into a polymerizable group, such as a vinyl or acrylate (B77674) moiety. A common strategy for creating such monomers is through the synthesis of vinylpyrazoles. nih.govresearchgate.net For example, the acetyl group could be reduced to an alcohol, which can then be dehydrated to form a vinyl group. Alternatively, reaction with acetylene (B1199291) under specific catalytic conditions can directly introduce a vinyl group onto the pyrazole nitrogen, a method that has been explored for other pyrazole systems. nih.govrsc.orgnih.govresearchgate.net
Another approach involves synthesizing pyrazole-containing diamines, which can then be used in condensation polymerization with diacyl chlorides to form polyamides. ias.ac.in The phenyl group on the pyrazole nitrogen or the pyrazole ring itself can be functionalized with amino groups to create such monomers. These synthetic routes transform the small molecule into a building block for macromolecular structures. nih.govias.ac.in
Polymers containing pyrazole units exhibit a range of desirable properties. Heterocyclic polyamides incorporating pyrazole rings are noted for their high thermal stability, good solubility in organic solvents, and enhanced mechanical strength. ias.ac.in The incorporation of the rigid, aromatic pyrazole structure into the polymer backbone or as a side chain contributes to these characteristics. Thermogravimetric analysis (TGA) of pyrazole-containing copolymers and homopolymers has shown them to be more thermally stable than their oligomeric counterparts. ias.ac.in
Furthermore, these polymers often retain the favorable optical properties of the pyrazole monomer. Due to their conjugated structure, pyrazole-containing polymers can be photoactive and have been investigated for applications as sensors. ias.ac.in For instance, a pyrazole-based copolymer was found to be a highly sensitive fluorescent sensor for acetate (B1210297) anions. ias.ac.in The ability of the pyrazole nitrogens to coordinate with metal ions also opens possibilities for creating polymeric metal catalysts and liquid crystals. ias.ac.in
Supramolecular Chemistry and Self-Assembly of Pyrazole Derivatives
The specific arrangement of nitrogen atoms in the pyrazole ring makes it an excellent building block for supramolecular chemistry. Derivatives of this compound can engage in highly specific non-covalent interactions, such as hydrogen bonding and metal coordination, to form well-defined, higher-order structures.
The pyrazole ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-like N2 atom), making it a versatile synthon for crystal engineering. csic.es In N-substituted pyrazoles like the title compound, the N2 atom remains a potent hydrogen bond acceptor. Studies on related phenylpyrazole structures have revealed a rich variety of hydrogen-bonding motifs that direct their self-assembly. cambridge.orgcdnsciencepub.com These interactions can involve C-H···N and C-H···O bonds, where the pyrazole nitrogen and the acetyl oxygen act as acceptors. cambridge.org
The nature of substituents on the phenyl ring can dramatically influence the resulting supramolecular architecture. For example, studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles have shown that different para-substituents lead to distinct assemblies: methoxy (B1213986) groups promote the formation of dimers, nitro groups lead to one-dimensional chains (catemers), and amino groups result in two-dimensional networks. csic.es This demonstrates that by making small modifications to the this compound structure, it is possible to program the self-assembly process to achieve specific dimensionalities and packing arrangements. csic.es
| Phenylpyrazole Derivative | Interacting Groups | Resulting Supramolecular Motif |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | O-H···O, C-H···N, C-H···F | 3D network via R²₂(8) and R²₂(9) rings cambridge.org |
| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | O-H···O (inter-acid) | Carboxylic acid inversion dimers iucr.org |
| 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | N-H···N | Supramolecular polymers (catemers) csic.es |
| 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole | N-H···N | 2D hydrogen-bonded network csic.es |
Beyond hydrogen bonding, the nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. This property allows pyrazole derivatives to be used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netunibo.itacs.org By reacting pyrazole-based ligands with metal salts, it is possible to create one-, two-, or three-dimensional networks where the metal ions act as nodes and the pyrazole ligands act as linkers. researchgate.netnih.gov The resulting materials can exhibit properties such as permanent porosity, thermal resistance, and photoluminescence, making them suitable for applications in gas storage, catalysis, and sensing. researchgate.net The structure of this compound offers multiple coordination sites (the pyrazole N2 atom and the acetyl oxygen), suggesting its potential as a versatile ligand for designing functional coordination-driven supramolecular assemblies.
Future Research Directions and Unexplored Avenues for 1 1 Phenyl 1h Pyrazol 4 Yl Ethanone
Development of Asymmetric Synthesis Methodologies for Chiral Analogs
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While pyrazole (B372694) derivatives are common, the development of asymmetric methods to produce chiral analogs of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone remains a compelling research direction. Future work could focus on introducing chirality at various positions, such as the ethanone (B97240) side chain or by creating atropisomers if bulky substituents were added to the phenyl and pyrazole rings.
Tremendous efforts have been made in the asymmetric synthesis of pyrazole and pyrazolone derivatives using organo- and metal-catalysts. rwth-aachen.de These strategies could be adapted for the target molecule. For instance, asymmetric reduction of the ketone in this compound would lead to chiral alcohols, which are valuable building blocks.
Potential Asymmetric Strategies:
| Catalytic System | Reaction Type | Potential Chiral Product |
| Chiral Ruthenium or Rhodium Complexes | Asymmetric Transfer Hydrogenation | Chiral 1-(1-phenyl-1H-pyrazol-4-yl)ethanol |
| Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol or Mannich Reactions | Chiral β-hydroxy ketones or β-amino ketones |
| Chiral Lewis Acids | Asymmetric Alkylation of the enolate | α-Substituted chiral ketones |
| N-heterocyclic carbene (NHC) catalysts | Enantioselective annulation reactions | Fused heterocyclic systems with stereocenters |
The development of these methodologies would provide access to a library of chiral pyrazole compounds, enabling the systematic investigation of their stereospecific interactions with biological targets or their use in chiral materials. rwth-aachen.debeilstein-journals.org
Investigation of Organocatalytic Applications of Pyrazole Derivatives
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and metal-free alternative to traditional catalysis. While the pyrazole core is present in many biologically active molecules, its potential as a component of an organocatalyst is an area ripe for exploration. The nitrogen atoms in the pyrazole ring of this compound and its derivatives could act as hydrogen bond donors or acceptors, or as a basic site to activate substrates.
Future research could involve designing and synthesizing derivatives of this compound to function as novel organocatalysts. For example, introducing amine or thiourea functionalities onto the phenyl ring could create catalysts for various asymmetric transformations. The pyrazolone tautomers have been successfully used in enantioselective annulation reactions catalyzed by N-heterocyclic carbenes (NHCs). rwth-aachen.de This suggests that the pyrazole scaffold is a viable component in catalyst design.
Potential Organocatalytic Roles:
Hydrogen Bonding Catalysis: Derivatives with appended H-bond donor groups (e.g., ureas, thioureas) could catalyze reactions like Michael additions or Friedel-Crafts alkylations.
Enamine/Iminium Catalysis: Introduction of a primary or secondary amine group could allow for the formation of transient enamines or iminium ions, facilitating a range of classic organocatalytic transformations.
Brønsted Base Catalysis: The basicity of the pyrazole nitrogen could be harnessed to deprotonate substrates in reactions like Henry or aldol reactions.
Exploration of Photocatalytic Properties and Photoinduced Transformations
The field of photochemistry and photocatalysis offers unique reaction pathways that are often inaccessible through thermal methods. Pyrazole derivatives have shown interesting photochemical behavior, including photoinduced transformations and isomerizations. mdpi.comresearchgate.netacs.orgsemanticscholar.org The investigation of the photocatalytic properties of this compound and its derivatives is a promising and largely unexplored avenue.
Visible-light-induced transformations of pyrazolo[1,2-a]pyrazole cores have been shown to provide mild and economical routes to valuable N1-substituted pyrazole derivatives. nih.gov These processes often involve the homolytic or heterolytic cleavage of C-N bonds upon photoexcitation. mdpi.comnih.gov Research could explore whether this compound can act as a photosensitizer or participate in photoinduced electron transfer (PET) or hydrogen atom transfer (HAT) processes. mdpi.com
Areas for Exploration:
| Research Area | Description | Potential Outcome |
| Photosensitization | Investigating the ability of the compound to absorb light and transfer energy to other molecules. | Use as a novel organic photocatalyst for reactions like [2+2] cycloadditions or singlet oxygen generation. |
| Photoinduced Electron Transfer (PET) | Studying its capacity to act as a photo-reductant or -oxidant. | Development of new photoredox catalytic cycles for C-C and C-heteroatom bond formation. |
| Photoisomerization | Exploring light-induced structural changes, similar to those seen in azobenzenes. acs.orgsemanticscholar.org | Creation of photoswitchable materials, molecular machines, or for photolithography applications. |
| Degradation of Pollutants | Assessing its potential as a photocatalyst for breaking down organic pollutants in water. | Development of new materials for environmental remediation. |
Advanced Mechanistic Studies of Under-Explored Reactivity Pathways
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, several reactivity pathways remain under-explored. The interplay between the pyrazole core, the phenyl group, and the acetyl substituent can lead to complex and interesting chemical behavior.
For example, the Vilsmeier-Haack reaction is commonly used for the formylation of 1-phenyl-1H-pyrazoles, but alternatives like the Duff reaction could offer milder and safer conditions. researchgate.net A thorough mechanistic investigation of such reactions for this specific substrate could reveal subtle electronic and steric effects that govern regioselectivity and efficiency. Furthermore, studying the tautomeric equilibria and the reactivity of the corresponding enol or enolate forms of the acetyl group could open doors to new synthetic methodologies. Advanced techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling would be invaluable in these studies.
Computational Design of Novel Derivatives with Predicted Desired Attributes
Computational chemistry provides a powerful platform for the rational design of new molecules with specific, predictable properties, thereby accelerating the discovery process and reducing experimental costs. nih.gov Molecular docking and DFT (Density Functional Theory) calculations are already being used to predict the biological activity and study the properties of pyrazole derivatives. nih.govresearchgate.netnih.gov
This approach can be systematically applied to this compound. By creating a virtual library of derivatives with diverse substituents on the phenyl and pyrazole rings, researchers can perform in silico screening for a variety of desired attributes.
Computational Screening Targets:
| Target Property | Computational Method | Potential Application |
| Binding Affinity | Molecular Docking, MM/GBSA | Design of potent enzyme inhibitors (e.g., kinases, COX-2). nih.govbiointerfaceresearch.com |
| Electronic Properties | DFT, TD-DFT | Prediction of absorption/emission spectra for designing new dyes or photocatalysts. researchgate.net |
| Reactivity Indices | Fukui Functions, MEP | Predicting sites of electrophilic/nucleophilic attack to guide synthetic efforts. researchgate.net |
| Material Properties | Molecular Dynamics (MD) | Simulating behavior in condensed phases for the design of liquid crystals or polymers. |
This predictive power allows for the prioritization of synthetic targets, focusing laboratory efforts on compounds with the highest probability of success.
Integration into Multifunctional Material Systems
The unique electronic and structural features of the pyrazole scaffold make this compound a promising building block for advanced multifunctional materials. Its rigid, aromatic structure can be incorporated into polymers, metal-organic frameworks (MOFs), or liquid crystals to impart specific properties.
The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, suggesting that derivatives of this compound could serve as ligands for creating coordination polymers or MOFs. mdpi.com These materials could have applications in gas storage, separation, or catalysis. Furthermore, the potential for photo-physical transformations in pyrazoline derivatives suggests that materials incorporating this core could exhibit photochromism or be used in optical data storage. acs.orgsemanticscholar.org
Potential Material Applications:
Coordination Polymers and MOFs: Use as a ligand to create porous materials for catalysis or sensing.
Photochromic Materials: Incorporation into polymers to create materials that change color upon exposure to light. acs.org
Liquid Crystals: Modification with long alkyl chains could induce liquid crystalline phases for display technologies.
Organic Light-Emitting Diodes (OLEDs): Use as a host or emissive material in the development of new display and lighting technologies.
By exploring these avenues, researchers can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile tool for addressing challenges in medicine, catalysis, and materials science.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(1-phenyl-1H-pyrazol-4-yl)ethanone?
- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours) to form pyrazoline intermediates, followed by oxidation or dehydration steps. Key parameters include stoichiometric control (1:1 molar ratio of reactants), solvent selection (e.g., ethanol for recrystallization), and purification via column chromatography or vacuum distillation .
- Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid side products like over-oxidized derivatives. Adjust pH and temperature to optimize yield (reported up to 82% in controlled conditions) .
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood due to potential inhalation hazards (H333 risk phrase) .
- Store waste in sealed containers and dispose via certified hazardous waste services to mitigate environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Key Methods :
- NMR : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 190–210 ppm in NMR) .
- FTIR : Identify C=O stretching (~1680 cm) and aromatic C-H vibrations (~3100 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 220.66 for [M+H]) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Key steps:
- Grow crystals via slow evaporation (e.g., DMF/ethanol mixtures) .
- Refine hydrogen positions using riding models and anisotropic displacement parameters for non-H atoms. Validate with R-factor (<0.05) and data-to-parameter ratios (>15:1) .
Q. What strategies address contradictions in spectral and computational data for this compound?
- Approach :
- Cross-validate NMR/IR data with DFT calculations (e.g., B3LYP/6-31G* basis set) to resolve discrepancies in tautomeric forms .
- Use PLATON or Mercury for Hirshfeld surface analysis to detect weak interactions (e.g., C–H···π bonds) that influence spectral shifts .
Q. How can researchers design bioactivity studies for pyrazol-4-yl ethanone derivatives?
- Experimental Design :
- Target Selection : Screen against enzymes (e.g., cyclooxygenase) or receptors (e.g., GABA) using molecular docking (AutoDock Vina) .
- In Vitro Assays : Use MTT tests for cytotoxicity and agar diffusion for antimicrobial activity. Compare IC values against reference drugs .
- Data Interpretation : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
